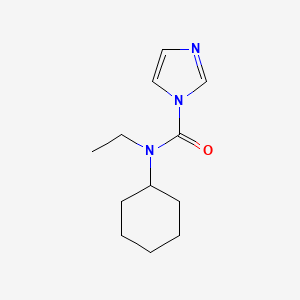![molecular formula C20H22N2O4S B7646865 1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-phenylbutane-1,4-dione](/img/structure/B7646865.png)
1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-phenylbutane-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Benzenesulfonyl)piperazin-1-yl]-4-phenylbutane-1,4-dione, commonly known as BBP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BBP belongs to the class of organic compounds known as sulfonylpiperazines and is synthesized through a multistep process.
Mécanisme D'action
The exact mechanism of action of BBP is not fully understood, but it is thought to act on the gamma-aminobutyric acid (GABA) system in the brain. BBP has been shown to enhance GABAergic neurotransmission, which may contribute to its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
BBP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and anticonvulsant effects. BBP has also been shown to decrease the levels of glutamate, a neurotransmitter that is involved in the development of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
BBP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. BBP is also highly soluble in water, which makes it suitable for use in in vitro experiments. However, BBP has some limitations for use in lab experiments. It has a low bioavailability, which may limit its effectiveness in vivo. BBP also has a short half-life, which may make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on BBP. One area of interest is the development of more potent and selective BBP analogs that can be used for therapeutic purposes. Another area of interest is the investigation of the long-term effects of BBP on the brain and other organs. Additionally, the potential use of BBP as an adjuvant therapy for cancer treatment warrants further investigation.
Méthodes De Synthèse
The synthesis of BBP involves a multistep process that starts with the reaction of 4-phenylbutane-1,4-dione with piperazine in the presence of a base. The resulting intermediate is then reacted with benzenesulfonyl chloride to form the final product, BBP. The synthesis of BBP is a complex process that requires careful attention to reaction conditions and purification techniques to obtain a high yield and purity of the compound.
Applications De Recherche Scientifique
BBP has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant effects in animal models. BBP has also been investigated for its potential use in the treatment of neuropathic pain and as an adjuvant therapy for cancer treatment.
Propriétés
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-4-phenylbutane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c23-19(17-7-3-1-4-8-17)11-12-20(24)21-13-15-22(16-14-21)27(25,26)18-9-5-2-6-10-18/h1-10H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGGNERPBNXMHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

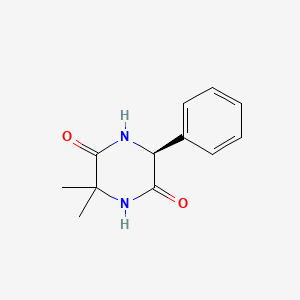
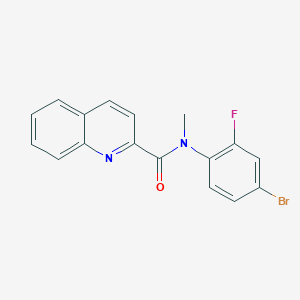
![1-[2-(2,4-dimethylphenyl)ethyl]-3-[(2R)-2-hydroxypropyl]urea](/img/structure/B7646793.png)
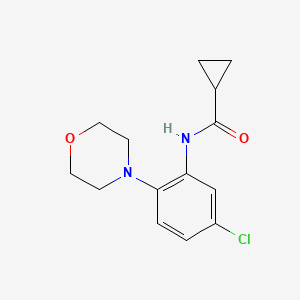

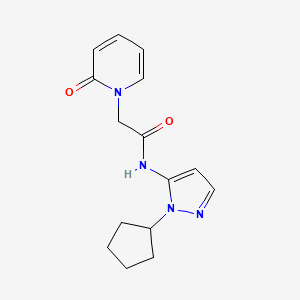
![(2S)-2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylpyrrolidine-1-carboxamide](/img/structure/B7646821.png)
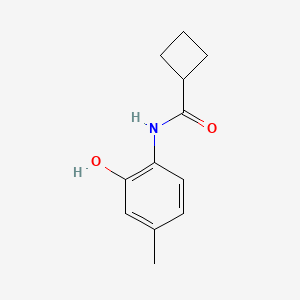
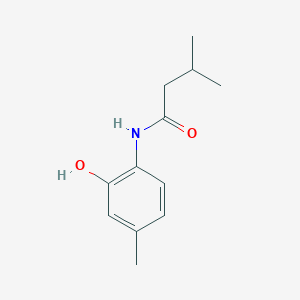

![2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)acetamide](/img/structure/B7646850.png)

![5-[2-(6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B7646884.png)
